Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate
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Overview
Description
Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate is a highly strained bicyclic compound featuring a four-membered carbocycle with a bridging C(1)-C(3) bond. This unique structure imparts significant strain energy, making it an intriguing subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate typically involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to yield the desired compound . Another method involves the use of lithium or sodium on tetra-chlorodispiro[3.1.3.1]decane in methyl or tert-butyl alcohol, resulting in the formation of bicyclo[1.1.0]butanedi(spirocyclobutane) in moderate yields .
Industrial Production Methods
advancements in strain-release chemistry and the development of efficient synthetic routes may pave the way for scalable production in the future .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The strained nature of the compound allows for nucleophilic substitution reactions, often leading to ring-opening products.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium, tert-butyl lithium, and various oxidizing and reducing agents. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cyclobutanes and other ring-opened derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate involves strain-release reactions, where the high strain energy of the compound is relieved through various chemical transformations. This strain-release mechanism allows the compound to participate in a range of reactions, leading to the formation of more stable products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: Shares the same core structure but lacks the ester functional group.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release chemistry.
Uniqueness
Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate is unique due to its ester functional group, which imparts additional reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Biological Activity
Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate (CAS Number: 30493-92-6) is a bicyclic compound that has garnered interest in the field of organic chemistry and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₀O₂ |
Molecular Weight | 126.153 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
LogP | 0.959 |
PSA (Polar Surface Area) | 26.3 Ų |
These properties indicate that the compound is relatively non-polar, which may influence its biological interactions and solubility in biological systems.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an intermediate in various chemical reactions with implications for drug development.
Mechanistic Studies
Recent research indicates that bicyclo[1.1.0]butanes, including this compound, can undergo photocatalytic oxidative activation, which can lead to the formation of reactive intermediates useful for further synthetic applications . The study demonstrated that these compounds could react with electron-rich and electron-poor substrates, suggesting versatility in their reactivity profiles.
Synthesis and Functionalization
The synthesis of this compound has been explored through various methods, including palladium-catalyzed cross-coupling reactions that allow for late-stage diversification of bridgehead substituents . This functionalization capability is crucial for developing derivatives with enhanced biological activity or specific pharmacological properties.
Case Study 1: Antitumor Activity
A study investigating the antitumor potential of bicyclo[1.1.0]butanes found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines . While specific data on this compound was not detailed, the structural similarities suggest a potential for similar biological effects.
Case Study 2: Bioconjugation Processes
Bicyclo[1.1.0]butanes have been recognized as valuable intermediates in bioconjugation processes, which are essential for developing targeted drug delivery systems . The ability to modify these compounds allows researchers to create conjugates that can selectively target cancer cells or other pathological tissues.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C7H10O2/c1-6-3-7(6,4-6)5(8)9-2/h3-4H2,1-2H3 |
InChI Key |
QXALAIGMJXVFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C2)C(=O)OC |
Origin of Product |
United States |
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